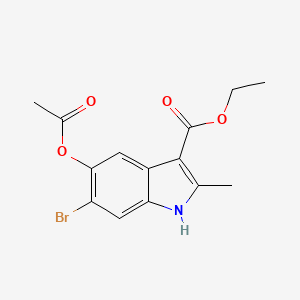![molecular formula C12H13BrO3 B13881845 2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate is an organic compound with the molecular formula C12H13BrO3 It is a derivative of phenylacetate and contains a bromoacetyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bromoacetyl)phenyl]ethyl acetate typically involves the reaction of 4-(2-bromoacetyl)phenol with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromoacetyl group to an alcohol or alkane.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted phenylacetates with various functional groups.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
科学研究应用
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Materials Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-[4-(2-Bromoacetyl)phenyl]ethyl acetate involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 4-(2-Bromoacetyl)phenyl acetate
- 2-(4-Bromophenyl)ethyl acetate
- 4-Bromoacetophenone
Uniqueness
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate is unique due to the presence of both the bromoacetyl and ethyl acetate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC 名称 |
2-[4-(2-bromoacetyl)phenyl]ethyl acetate |
InChI |
InChI=1S/C12H13BrO3/c1-9(14)16-7-6-10-2-4-11(5-3-10)12(15)8-13/h2-5H,6-8H2,1H3 |
InChI 键 |
ZSYPMZAQVSQPSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCC1=CC=C(C=C1)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


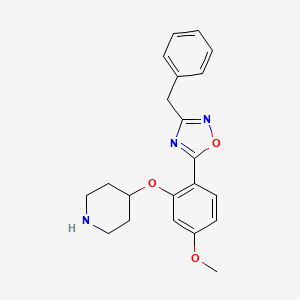
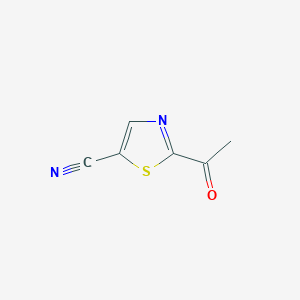
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13881787.png)
![5-nitro-1-(tetrahydro-2H-pyran-2-yl)-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13881808.png)
![1,1-Dimethylethyl [6-chloro-2-(hydroxymethyl)-3-pyridinyl]carbamate](/img/structure/B13881811.png)
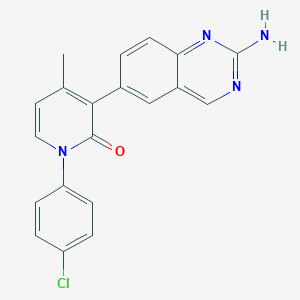

![Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13881830.png)
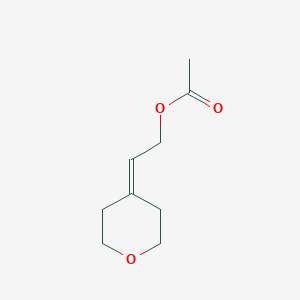

![2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
